molecular formula C11H18N2O B2793878 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide CAS No. 2378502-03-3

4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide

Cat. No.: B2793878
CAS No.: 2378502-03-3
M. Wt: 194.278
InChI Key: DKOBWYYYWDPZKL-UHFFFAOYSA-N
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Description

4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide is a heterocyclic organic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrrole ring, along with the ethyl, methyl, and propyl substituents, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide typically involves the condensation of a suitable pyrrole precursor with an appropriate amine. One common method involves the reaction of 4-ethyl-2-methylpyrrole-3-carboxylic acid with propylamine under dehydrating conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and suitable electrophiles.

Major Products Formed

    Oxidation: Pyrrole-3-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the N-propyl group, in particular, can enhance its lipophilicity and ability to interact with hydrophobic regions of biological molecules, potentially improving its efficacy in certain applications .

Properties

IUPAC Name

4-ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-4-6-12-11(14)10-8(3)13-7-9(10)5-2/h7,13H,4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOBWYYYWDPZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(NC=C1CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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